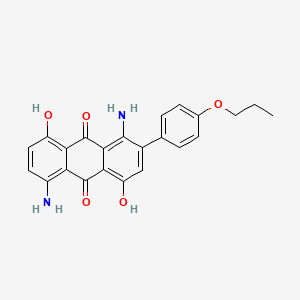

1,5-Diamino-4,8-dihydroxy-2-(4-propoxyphenyl)anthracene-9,10-dione

説明

1,5-Diamino-4,8-dihydroxy-2-(4-propoxyphenyl)anthracene-9,10-dione is an anthraquinone derivative characterized by a propoxyphenyl substituent at position 2 and amino/hydroxy groups at positions 1, 4, 5, and 6.

特性

CAS番号 |

78536-01-3 |

|---|---|

分子式 |

C23H20N2O5 |

分子量 |

404.4 g/mol |

IUPAC名 |

1,5-diamino-4,8-dihydroxy-2-(4-propoxyphenyl)anthracene-9,10-dione |

InChI |

InChI=1S/C23H20N2O5/c1-2-9-30-12-5-3-11(4-6-12)13-10-16(27)19-20(21(13)25)23(29)18-15(26)8-7-14(24)17(18)22(19)28/h3-8,10,26-27H,2,9,24-25H2,1H3 |

InChIキー |

VQKDKIBRXNYBAX-UHFFFAOYSA-N |

正規SMILES |

CCCOC1=CC=C(C=C1)C2=CC(=C3C(=C2N)C(=O)C4=C(C=CC(=C4C3=O)N)O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-diamino-4,8-dihydroxy-2-(4-propoxyphenyl)anthracene-9,10-dione typically involves the following steps:

Starting Materials: The synthesis begins with anthracene derivatives.

Reaction Conditions: The process involves multiple steps, including nitration, reduction, and substitution reactions. The nitration step introduces nitro groups, which are subsequently reduced to amino groups. The hydroxyl groups are introduced through hydroxylation reactions.

Industrial Production: On an industrial scale, the synthesis is optimized for yield and purity.

化学反応の分析

Types of Reactions

1,5-Diamino-4,8-dihydroxy-2-(4-propoxyphenyl)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dye synthesis and other chemical processes .

科学的研究の応用

1,5-Diamino-4,8-dihydroxy-2-(4-propoxyphenyl)anthracene-9,10-dione has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

作用機序

The mechanism of action of 1,5-diamino-4,8-dihydroxy-2-(4-propoxyphenyl)anthracene-9,10-dione involves its interaction with molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and proteins, affecting their function.

Pathways: It can modulate oxidative stress pathways and influence cellular signaling mechanisms.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural and molecular features of the target compound with its analogs:

*Estimated based on structural extrapolation from Disperse Blue 35 .

Physicochemical Properties

- Solubility : The propoxyphenyl group in the target compound increases hydrophobicity compared to hydroxy/methoxy analogs, likely reducing aqueous solubility. Disperse Blue 35 exhibits moderate solubility in polar organic solvents (e.g., DMF) .

- Thermal Stability: Anthraquinones generally exhibit high thermal stability. Disperse Blue 35 has a boiling point of 758.9°C, while methoxy analogs decompose above 400°C .

- Chromophoric Properties : Substituents significantly impact UV-Vis absorption. Methoxy groups redshift absorption maxima (λmax) due to electron-donating effects, whereas hydroxy groups may engage in intramolecular H-bonding .

生物活性

1,5-Diamino-4,8-dihydroxy-2-(4-propoxyphenyl)anthracene-9,10-dione (commonly referred to as a derivative of anthraquinone) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H14N2O5

- Molecular Weight : 362.34 g/mol

- CAS Number : 13716-91-1

Biological Activity Overview

Anthraquinone derivatives, including 1,5-Diamino-4,8-dihydroxy-2-(4-propoxyphenyl)anthracene-9,10-dione, have been studied for various biological activities:

-

Anticancer Activity

- Compounds in this class exhibit cytotoxic effects against various cancer cell lines.

- The mechanism often involves the inhibition of topoisomerase II and the induction of apoptosis in cancer cells.

-

Mechanisms of Action

- DNA Intercalation : Many anthraquinones can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : These compounds can induce oxidative stress in cancer cells, leading to cell death.

- Inhibition of Cell Proliferation : Studies have shown that anthraquinone derivatives can inhibit cell cycle progression.

Case Study 1: Anticancer Efficacy

A study investigated the effects of 1,5-Diamino-4,8-dihydroxy-2-(4-propoxyphenyl)anthracene-9,10-dione on breast cancer cell lines (MCF-7 and MDA-MB-231). The compound demonstrated significant cytotoxicity with an IC50 value in the low micromolar range. The results indicated that the compound induced apoptosis via the intrinsic pathway, characterized by increased levels of cytochrome c and activation of caspases 3 and 9.

Case Study 2: Mechanistic Insights

Another research focused on the molecular mechanisms underlying the anticancer activity of anthraquinone derivatives. It was found that treatment with these compounds led to:

- Increased expression of pro-apoptotic proteins (Bax).

- Decreased expression of anti-apoptotic proteins (Bcl-2).

This shift in protein expression ultimately promoted apoptosis in treated cancer cells.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for various anthraquinone derivatives compared to 1,5-Diamino-4,8-dihydroxy-2-(4-propoxyphenyl)anthracene-9,10-dione:

| Compound Name | Anticancer Activity | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| 1,5-Diamino-4,8-dihydroxy-2-(4-propoxyphenyl)anthracene-9,10-dione | High | DNA intercalation; ROS generation | ~5 |

| Emodin | Moderate | Topoisomerase inhibition; Apoptosis | ~10 |

| Mitoxantrone | High | Topoisomerase II poison; DNA damage | ~0.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。